(5-Bromo-2-fluoro-3-iodophenyl)boronic acid
Description
(5-Bromo-2-fluoro-3-iodophenyl)boronic acid is a trihalogenated arylboronic acid with bromine, fluorine, and iodine substituents at the 5-, 2-, and 3-positions of the phenyl ring, respectively. The boronic acid functional group (-B(OH)₂) enables its participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry and drug development . The electron-withdrawing halogens (Br, F, I) modulate its Lewis acidity, reactivity, and binding properties. Fluorine, in particular, exerts strong inductive effects, while bromine and iodine contribute to steric bulk and electronic stabilization .
This compound’s halogenated structure may enhance its interactions with biomolecular targets, such as proteases or kinases, as seen in related boronic acids like FL-166, a SARS-CoV-2 3CLpro inhibitor (Ki = 40 nM) .
Properties
Molecular Formula |
C6H4BBrFIO2 |
|---|---|
Molecular Weight |
344.71 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H |
InChI Key |
QYPZQBBMHXTGFF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)I)Br)(O)O |
Origin of Product |
United States |
Biological Activity
(5-Bromo-2-fluoro-3-iodophenyl)boronic acid is an organoboron compound notable for its boronic acid functional group and halogen substitutions. This compound has garnered interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which are influenced by the presence of bromine, fluorine, and iodine atoms on the phenyl ring. The molecular formula is with a molecular weight of approximately 274.81 g/mol .
Biological Significance
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Boronic acids are known to interact with various biological targets, including proteases, and are being explored for their potential in drug development, particularly in cancer therapy. The ability of boronic acids to form reversible covalent bonds with diols and other biomolecules suggests that this compound may influence cellular functions by modulating signaling pathways and gene expression .
The mechanism by which this compound exerts its biological effects may involve:
- Reversible Binding : The boron atom can form reversible covalent bonds with diols, which may play a role in enzyme inhibition or activation.
- Modulation of Signaling Pathways : By interacting with specific proteins or enzymes, this compound could potentially alter signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-2-fluoro-3-methoxyphenylboronic acid | Contains a methoxy group instead of iodine | |
| 4-Bromo-2-fluorophenylboronic acid | Lacks iodine and has a different substitution pattern | |
| 6-Iodo-2-fluoro-3-nitrophenylboronic acid | Features a nitro group instead of bromine |
The presence of both bromine and iodine in this compound enhances its reactivity compared to other compounds lacking these halogens .
Case Studies and Research Findings
Recent studies focusing on boronic acids have highlighted their potential in various applications:
- Cancer Therapy : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition can lead to apoptosis in cancer cells, making boronic acids promising candidates for anticancer drugs .
- Synthetic Applications : The compound has been utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
- Enzyme Interaction Studies : Investigations into the interactions between this compound and various enzymes have shown potential for modulating enzyme activity, which could lead to therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Halogen-Substituted Analogues
(a) (5-Chloro-2-fluoro-3-iodophenyl)boronic Acid
- Structural Difference : Chlorine replaces bromine at the 5-position.
- This may slow boronic ester formation in dynamic combinatorial chemistry systems .
- Biological Activity : Chlorinated boronic acids like FL-166 demonstrate potent protease inhibition, suggesting halogen size and electronegativity are critical for target binding .
(b) (3-Bromo-6-fluoro-2-methoxyphenyl)boronic Acid
- Structural Difference : Methoxy group (-OCH₃) at the 2-position instead of iodine.
- Impact on Acidity : The methoxy group’s electron-donating nature reduces boronic acid acidity compared to iodine’s electron-withdrawing effect. This lowers glucose-binding affinity in sensors, as seen in 4-MCPBA (pKa ~10.5 vs. physiological pH 7.4) .
- Synthetic Utility : Methoxy groups enhance solubility but may hinder cross-coupling due to steric hindrance .
Electronic and Steric Effects on Acidity and Binding
Table 1: Comparison of Key Properties
| Compound | Substituents | pKa* | Glucose Association Constant (M⁻¹) | Cytotoxicity (IC₅₀) |
|---|---|---|---|---|
| (5-Bromo-2-fluoro-3-iodophenyl)boronic acid | Br, F, I | ~8.5† | Not reported | Not tested |
| Phenylboronic acid | None | 8.86 | 3–10 (pH-dependent) | >100 µM |
| 4-MCPBA | 4-CH₂Cl | 10.5 | 12 (at pH 7.4) | N/A |
| Phenanthren-9-yl boronic acid | Polycyclic aromatic | ~7.8 | N/A | 0.8 µM (4T1 cells) |
*Experimental pKa values from ; †Estimated based on fluorine’s inductive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
